Ethyl 5-(hydroxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate
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Overview
Description
“Ethyl 5-(hydroxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate” is likely a derivative of the 1,2,4-triazole class of compounds. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other 1,2,4-triazole derivatives. These methods often involve the reaction of primary amines, formaldehyde, and hydrazine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The ethyl and hydroxymethyl groups are likely attached to different carbon atoms on the triazole ring .
Chemical Reactions Analysis
Triazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click chemistry reactions, and undergo various substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring and the ethyl and hydroxymethyl groups. It’s likely to be a solid at room temperature, and its solubility would depend on the nature of the solvent .
Scientific Research Applications
Structural Analysis and Synthesis
Ethyl 5-(hydroxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate serves as a key intermediate in the synthesis of structurally diverse compounds. Horton et al. (1997) explored the crystal structure of a derivative, ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, highlighting the significance of hydrogen bonding in forming molecular chains Horton, Levine, Norris, Luck, & Silverton, 1997. This study provides insights into the molecular assembly and potential applications of similar compounds in creating supramolecular structures.
Applications in Peptide Synthesis
Jiang et al. (1998) described the synthesis and application of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as an optimal coupling reagent in solid-phase peptide synthesis Jiang, Davison, Tennant, & Ramage, 1998. Its high coupling efficiency and compatibility with real-time monitoring techniques underscore its utility in synthesizing complex peptides, potentially accelerating the development of therapeutic peptides and proteins.
Novel Synthetic Pathways
Efficient synthetic pathways for creating triazole derivatives are crucial for the development of pharmaceuticals and agrochemicals. Khomenko, Doroschuk, and Lampeka (2016) demonstrated a method for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates, highlighting their importance as building blocks in organic synthesis Khomenko, Doroschuk, & Lampeka, 2016. This work opens new avenues for the creation of molecules with potential therapeutic applications.
Coordination Polymers and Structural Diversity
The positional isomeric effect on structural diversity was explored by Cisterna et al. (2018), using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-carboxylate derivatives Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018. Their study provides valuable insights into how subtle changes in molecular structure can significantly affect the assembly and properties of coordination polymers, which are of interest for materials science and catalysis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4-11)10(2)9-6/h11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFBJWHGPCLJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate | |
CAS RN |
1344272-09-8 |
Source
|
Record name | ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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